Cas no 1111110-73-6 (6-(2,4-difluorophenyl)-1H-pyridin-2-one)
6-(2,4-difluorophenyl)-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-(2,4-difluorophenyl)-1H-pyridin-2-one
- 1111110-73-6
- 6-(2,4-DIFLUOROPHENYL)-2-HYDROXYPYRIDINE
- DTXSID40682703
- 6-(2,4-Difluorophenyl)pyridin-2-ol
- 6-(2,4-Difluorophenyl)pyridin-2(1H)-one
- MFCD11876138
- 6-(2,4-Difluorophenyl)-2-hydroxypyridine, 95%
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- MDL: MFCD11876138
- Inchi: 1S/C11H7F2NO/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
- InChI Key: YQERYLHDDXFEHB-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1=CC=CC(N1)=O)F
Computed Properties
- Exact Mass: 207.04957017Da
- Monoisotopic Mass: 207.04957017Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
6-(2,4-difluorophenyl)-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB317616-5 g |
6-(2,4-Difluorophenyl)-2-hydroxypyridine; 95% |
1111110-73-6 | 5g |
€1,159.00 | 2022-03-25 | ||
| abcr | AB317616-5g |
6-(2,4-Difluorophenyl)-2-hydroxypyridine, 95%; . |
1111110-73-6 | 95% | 5g |
€1159.00 | 2024-04-20 |
6-(2,4-difluorophenyl)-1H-pyridin-2-one Suppliers
6-(2,4-difluorophenyl)-1H-pyridin-2-one Related Literature
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Additional information on 6-(2,4-difluorophenyl)-1H-pyridin-2-one
Introduction to 6-(2,4-difluorophenyl)-1H-pyridin-2-one (CAS No. 1111110-73-6)
6-(2,4-difluorophenyl)-1H-pyridin-2-one (CAS No. 1111110-73-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridinones, which are known for their diverse biological activities and potential therapeutic applications. The unique substitution pattern of the 2,4-difluorophenyl group on the pyridinone scaffold imparts distinct chemical and pharmacological properties, making it a promising candidate for various drug discovery programs.
The 6-(2,4-difluorophenyl)-1H-pyridin-2-one molecule is characterized by its robust aromatic structure and the presence of fluorine atoms, which are known to enhance the lipophilicity and metabolic stability of drug candidates. These properties are crucial for optimizing the bioavailability and pharmacokinetic profile of potential therapeutic agents. Recent studies have highlighted the compound's ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases.
In the context of medicinal chemistry, 6-(2,4-difluorophenyl)-1H-pyridin-2-one has been investigated for its potential as a lead compound in the development of new drugs. One of the key areas of focus has been its activity against kinases, a family of enzymes that play critical roles in cellular signaling pathways. Kinase inhibitors have shown promise in treating various cancers and inflammatory diseases. Research has demonstrated that 6-(2,4-difluorophenyl)-1H-pyridin-2-one exhibits selective inhibition of certain kinases, suggesting its potential as a targeted therapy.
Beyond kinase inhibition, 6-(2,4-difluorophenyl)-1H-pyridin-2-one has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have shown that 6-(2,4-difluorophenyl)-1H-pyridin-2-one can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines and enzymes. This makes it a valuable candidate for further development in anti-inflammatory drug discovery.
The synthesis of 6-(2,4-difluorophenyl)-1H-pyridin-2-one involves a series of well-defined chemical reactions that can be optimized for large-scale production. The starting materials are readily available, and the synthetic route is amenable to modifications that can introduce additional functional groups or alter the substituents on the pyridinone scaffold. This flexibility allows researchers to fine-tune the compound's properties to meet specific therapeutic requirements.
In terms of pharmacological evaluation, 6-(2,4-difluorophenyl)-1H-pyridin-2-one has undergone extensive in vitro and in vivo testing to assess its safety and efficacy. Preclinical studies have demonstrated that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life. Additionally, toxicological assessments have shown that 6-(2,4-difluorophenyl)-1H-pyridin-2-one is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The potential therapeutic applications of 6-(2,4-difluorophenyl)-1H-pyridin-2-one extend beyond cancer and inflammatory diseases. Recent research has also explored its activity against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These conditions are characterized by progressive neuronal loss and dysfunction, which can be attributed to various factors including oxidative stress and protein aggregation. Studies have shown that 6-(2,4-difluorophenyl)-1H-pyridin-2-one can protect neurons from oxidative damage and inhibit protein aggregation, suggesting its potential as a neuroprotective agent.
In conclusion, 6-(2,4-difluorophenyl)-1H-pyridin-2-one (CAS No. 111110-73-6) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in drug discovery programs targeting kinases, inflammation, and neurodegenerative disorders. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.
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